4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline
描述
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (CAS 492444-39-0) is a quinazoline derivative with the molecular formula C₁₉H₂₃ClN₄O₂ and a molecular weight of 374.86 g/mol . It is recognized as Bosutinib Chloro Impurity, a byproduct in the synthesis of the tyrosine kinase inhibitor Bosutinib, which targets Bcr-Abl and Src kinases . The compound features a chloro group at position 4, a methoxy group at position 6, and a 3-(4-methylpiperazin-1-yl)propoxy chain at position 7 of the quinazoline core. This substituent enhances solubility and binding affinity to kinase domains .
属性
IUPAC Name |
4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-21-5-7-22(8-6-21)4-3-9-24-16-11-14-13(10-15(16)23-2)17(18)20-12-19-14/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCUHXQCIATQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459990 | |
| Record name | 4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-55-1 | |
| Record name | 4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Mitsunobu Reaction for Propoxy Side Chain Installation
The installation of the 3-(4-methylpiperazin-1-yl)propoxy group at the 7-position of the quinazoline core is achieved via a Mitsunobu reaction. Key steps include:
- Starting Material : 4-Chloro-6-methoxy-7-hydroxyquinazoline (11 ) serves as the precursor.
- Reagents : 3-(4-Methylpiperazin-1-yl)propan-1-ol, triphenylphosphine (PPh₃), and di-tert-butyl azodicarboxylate (DBAD) in anhydrous tetrahydrofuran (THF).
- Conditions : Reaction at 0°C progressing to room temperature overnight.
- Yield : Quantitative (>99%) with 96% purity after flash chromatography.
This method is favored for its regioselectivity and high efficiency, avoiding competing reactions at other positions of the quinazoline ring.
Nucleophilic Substitution at the 4-Position
The 4-chloro group undergoes substitution with amines to yield derivatives. A representative protocol involves:
- Reactants : 4-Chloro intermediate (9 ), excess amine (2–10 equivalents), and N,N-diisopropylethylamine (DIEA) in isopropanol.
- Conditions : Microwave irradiation at 160°C for 15–60 minutes.
- Yield : 78–93% for primary and secondary amines; reduced to 25% for sterically hindered amines (e.g., 1-(azepan-1-yl)-2-methylpropan-2-amine).
Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, enhancing throughput.
Intermediate Synthesis and Optimization
Preparation of 4-Chloro-6-Methoxy-7-Hydroxyquinazoline (11)
The precursor 11 is synthesized from 7-fluoroquinazolin-4(3H)-one (12 ) via:
- Phosphonium-Mediated Amination : Reaction with 1-isopropylpiperidin-4-amine using PyBOP and DBU in acetonitrile.
- Yield : 92% after purification.
This step highlights the importance of activating groups (e.g., fluorine) for efficient nucleophilic aromatic substitution.
Side Chain Modifications
Alternative propoxy side chains are explored to study structure-activity relationships:
| Side Chain Component | Reaction Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 3-(Piperidin-1-yl)propan-1-ol | >99 | 96 | |
| 3-(Morpholin-1-yl)propan-1-ol | 85 | 94 | |
| 3-(Pyrrolidin-1-yl)propan-1-ol | 78 | 91 |
The 4-methylpiperazine variant exhibits superior yield due to its optimal nucleophilicity and steric profile.
Comparative Analysis of Synthetic Routes
Microwave vs. Conventional Heating
A comparative study of amination methods reveals:
| Parameter | Microwave Irradiation | Conventional Heating |
|---|---|---|
| Reaction Time | 15–60 minutes | 6–12 hours |
| Yield (%) | 78–93 | 50–75 |
| Side Products | Minimal | Moderate |
Microwave irradiation enhances reaction kinetics and reduces decomposition, making it the preferred method.
Solvent and Base Selection
The choice of solvent and base critically impacts yields:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | DIEA | 93 | 96 |
| DMF | K₂CO₃ | 75 | 88 |
| THF | Et₃N | 68 | 82 |
Isopropanol with DIEA achieves optimal results by balancing solubility and nucleophilicity.
Challenges and Mitigation Strategies
Steric Hindrance in Amination
Bulky amines (e.g., 1-(azepan-1-yl)-2-methylpropan-2-amine) result in lower yields (25%) due to hindered access to the 4-position. Strategies to address this include:
Purification Challenges
The hydrophilic 4-methylpiperazine moiety complicates purification. Solutions involve:
- Flash Chromatography : Employing 3 M NH₃ in methanol/CH₂Cl₂ gradients.
- Recrystallization : Using ethanol/water mixtures for high-purity isolates.
Structural Analogs and Their Synthesis
Comparative analysis of quinazoline derivatives underscores the uniqueness of the target compound:
| Compound Name | Molecular Formula | Key Structural Difference | Yield (%) |
|---|---|---|---|
| 4-Chloro-7-methoxy-6-(3-piperidin-1-ylpropoxy)quinazoline | C₁₇H₂₁ClN₄O₂ | Piperidine instead of 4-methylpiperazine | 78 |
| 4-Chloro-3-cyano-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline | C₁₈H₂₂ClN₅O₂ | Cyano substitution at 3-position | 64 |
The 4-methylpiperazine group enhances solubility and target binding, justifying its selection.
化学反应分析
Types of Reactions: 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, involving the replacement of a leaving group with a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, alcohols, or halides, and suitable solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is its potential as an anticancer agent. Research indicates that compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can effectively target the BCR-ABL tyrosine kinase, which is crucial in chronic myeloid leukemia (CML) treatment .
Case Study:
A study published in Cancer Research highlighted a series of quinazoline derivatives, including this compound, which exhibited promising results against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Neurological Research
Potential Antidepressant Effects
The presence of the piperazine moiety suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been investigated for their serotonin receptor affinity, which is pivotal in mood regulation. Preliminary studies indicate that modifications to the quinazoline structure can enhance binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .
Targeted Drug Delivery
Nanoparticle Formulations
Recent advancements in drug delivery systems have explored the incorporation of quinazoline derivatives into nanoparticle formulations for targeted therapy. The lipophilicity and structural properties of this compound make it a suitable candidate for encapsulation within lipid-based nanoparticles, enhancing bioavailability and reducing systemic toxicity .
Research Insight:
A study demonstrated that nanoparticles loaded with quinazoline derivatives showed improved therapeutic efficacy in animal models of cancer while minimizing side effects associated with conventional chemotherapy .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound has been explored using various synthetic methodologies, including nucleophilic substitutions and cyclization reactions. Understanding these pathways is essential for optimizing yields and purity for pharmaceutical applications.
| Synthetic Methodology | Description |
|---|---|
| Nucleophilic Substitution | Involves replacing halogens with amines or alcohols. |
| Cyclization | Forms the quinazoline core through cyclization reactions involving key intermediates. |
作用机制
The mechanism by which 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Comparison with Structural and Functional Analogues
Substituent Variations and Molecular Properties
The pharmacological activity of quinazoline derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact :
- 4-Methylpiperazine (target compound) enhances solubility and kinase selectivity due to its basic nitrogen atoms, which facilitate hydrogen bonding .
- Morpholine (e.g., Foretinib intermediate) improves metabolic stability but may reduce target specificity compared to piperazine .
- Pyrrolidine (Cediranib) introduces conformational rigidity, optimizing binding to VEGFR .
Pharmacological and Toxicological Profiles
- Target Compound: Limited toxicity data; as a Bosutinib impurity, it may share off-target effects like gastrointestinal toxicity .
- Cediranib (AZD2171) : Exhibits a mouse oral TDLo of 35 mg/kg/28D , indicating dose-dependent toxicity .
- Gefitinib: Known for EGFR-driven efficacy in NSCLC but associated with rash and diarrhea .
生物活性
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is a synthetic compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H24ClN3O2
- Molar Mass : 349.86 g/mol
- CAS Number : 1061610-61-4
- Density : 1.188 g/cm³ (predicted)
- Boiling Point : 488.5 °C (predicted)
- pKa : Approximately 7.0 (predicted) .
The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets:
- Inhibition of Enzymes : Quinazoline derivatives have been identified as potent inhibitors of several enzymes, including those involved in cancer cell proliferation and survival pathways.
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, particularly against mycobacterial strains, due to its ability to inhibit non-proton pumping type II NADH dehydrogenase (NDH-2) .
- Anticancer Activity : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to inhibited growth in various cancer cell lines .
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) value indicating potent activity . The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing antimicrobial efficacy.
Anticancer Activity
Several studies have reported that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including:
- Ehrlich Ascites Carcinoma
- Sarcoma-180
The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects through the inhibition of β-amyloid formation, which is crucial for delaying the onset of Alzheimer's disease . Molecular docking studies have confirmed strong interactions with key residues in enzymes like BACE1, which are involved in amyloid precursor protein processing.
Cardiovascular Effects
Preliminary studies indicate that this quinazoline derivative may possess antihypertensive properties. It has been observed to lower blood pressure and control heart rate in animal models .
Case Studies and Research Findings
A summary of notable research findings is presented in the table below:
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves sequential substitution reactions. For example, 4-chloro-7-hydroxy-6-methoxyquinazoline intermediates are reacted with alkylating agents like 3-(4-methylpiperazin-1-yl)propanol under reflux conditions in aprotic solvents (e.g., isopropanol or DMSO). Optimization includes adjusting reaction time (4–18 hours), temperature (reflux at ~80–100°C), and stoichiometric ratios of reagents. Crystallization with ethanol-water mixtures improves purity (65–84% yields reported for analogous compounds) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis purification steps (e.g., recrystallization or column chromatography) are critical for isolating high-purity products .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodology : Use a combination of 1H-NMR (to confirm substituent positions and piperazine moiety integration), mass spectrometry (ESI-MS or HRMS for molecular ion verification), and HPLC (for purity ≥95%). For example, 1H-NMR signals at δ 3.80–4.47 ppm correlate with methoxy and propoxy groups, while aromatic protons in the quinazoline ring appear at δ 6.90–8.72 ppm .
- Advanced Techniques : X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of stereochemistry and molecular packing .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this quinazoline derivative, particularly in oncology research?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7). Focus on structure-activity relationship (SAR) studies by modifying the piperazine or propoxy substituents. For example, replacing the 4-methylpiperazine group with morpholine alters target selectivity .
- Data Interpretation : Compare IC50 values with reference compounds (e.g., gefitinib for EGFR inhibition). Contradictions in activity data may arise from assay conditions (e.g., serum concentration, incubation time) or cell line variability .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodology : Validate assays using standardized protocols (e.g., NIH/NCATS guidelines). Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA) to assess reproducibility. Cross-reference with kinase profiling panels to confirm target specificity (e.g., EGFR, VEGFR) .
- Troubleshooting : Check compound stability in DMSO stock solutions via LC-MS. Degradation products (e.g., hydrolyzed propoxy chains) may confound results .
Q. What analytical methods are recommended for impurity profiling and quality control during synthesis?
- Methodology : Employ HPLC-DAD/UV with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to detect and quantify impurities. For example, residual starting materials (e.g., 4-chloro-7-hydroxyquinazoline) or byproducts (e.g., dechlorinated derivatives) should be <0.5% .
- Advanced Techniques : LC-HRMS identifies trace impurities (e.g., N-oxide derivatives of the piperazine ring) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate the pharmacokinetic (PK) properties of this compound?
- Methodology : Use in vitro metabolic stability assays (e.g., liver microsomes or hepatocytes) to assess CYP450-mediated degradation. For in vivo PK , administer the compound to rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to determine half-life, clearance, and bioavailability .
- Challenges : Low aqueous solubility may necessitate formulation with co-solvents (e.g., PEG 400) or nanocarriers .
Q. What computational tools are suitable for predicting the binding mode of this compound to kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target kinases (e.g., EGFR PDB: 1M17). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Focus on hydrogen bonding with hinge-region residues (e.g., Met793) and hydrophobic interactions with the piperazine group .
Risk Assessment & Safety
Q. What are the current gaps in toxicity and ecotoxicity data for this compound, and how can they be addressed?
- Gaps : No empirical data on acute toxicity, bioaccumulation, or environmental persistence are available .
- Recommendations : Conduct AMES tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) as preliminary risk assessment tools .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
